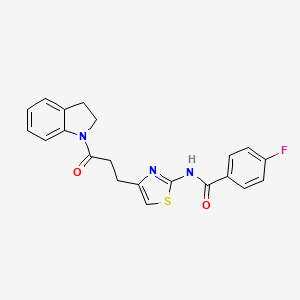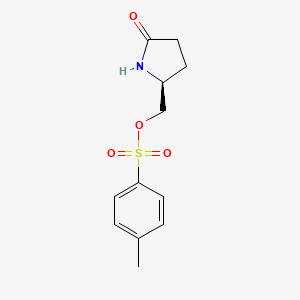
(S)-(+)-5-(羟甲基)-2-吡咯烷酮对甲苯磺酸盐
描述
“(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate” is a chiral catalyst and ligand . It has an empirical formula of C12H15NO4S and a molecular weight of 269.32 . It is used as a building block in the synthesis of ®- and (S)-diaminovaleric acids .
Synthesis Analysis
This compound serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids . It is also used in the synthesis of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinone ring with a hydroxymethyl group at the 5-position . The compound is a p-toluenesulfonate, indicating that it has a toluene group attached to a sulfonate group . The compound is chiral, with the (S)-(+)- prefix indicating its specific stereochemistry .Chemical Reactions Analysis
As a chiral catalyst and ligand, this compound is involved in various chemical reactions . It is particularly used in the synthesis of ®- and (S)-diaminovaleric acids and 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 124-128 °C (lit.) . It has an optical activity of [α]20/D +8.5°, c = 1 in ethanol . Its SMILES string is Cc1ccc (cc1)S (=O) (=O)OC [C@@H]2CCC (=O)N2 .科学研究应用
1. 催化应用
- Giri 等人(2010 年)的一项研究讨论了 (S)-(+)-5-(羟甲基)-2-吡咯烷酮对甲苯磺酸盐在钯催化反应中的应用。这涉及苯甲酰胺中邻位 C-H 键的羧化,为组装苯并恶嗪酮和喹唑啉酮等重要分子提供了一种策略 (Giri、Lam 和 Yu,2010 年)。
2. 吡咯烷衍生物的合成
- Sepulchre 等人(1970 年)描述了通过使用磺酸酯进行亲核取代反应合成吡咯烷衍生物,这与有机合成领域相关 (Sepulchre、Cleophax、Hildesheim 和 Gero,1970 年)。
3. 合成方法的改进
- Shang Zhi-cai(2005 年)的研究展示了一种改进的方法来合成 (S)-(+)-5-(羟甲基)-2-吡咯烷酮,具有更高的转化率和纯度,表明其工业潜力 (Shang Zhi-cai,2005 年)。
4. 核苷类似物的合成
- Saleh 等人(2011 年)报道了使用该化合物将 L-和 D-谷氨酸以及反式-4-羟基-L-脯氨酸转化为核苷类似物。这在药物化学中具有意义,特别是在新型药物的设计中 (Saleh、D'Angelo、Morton、Quinn、Redden、Mielguz、Pavlik 和 Smith,2011 年)。
5. 有机化合物中的结构表征
- Juan 等人(2015 年)和 Wang 等人(2013 年)的研究重点是与 (S)-(+)-5-(羟甲基)-2-吡咯烷酮对甲苯磺酸盐相关的化合物的结构表征。这些工作有助于了解有机化学中分子结构和性质 (Juan、Dabin 和 Xinli,2015 年; Wang、Liu 和 Zhou,2013 年)。
6. 催化和合成反应
- Wang 等人(2013 年)探索了对甲苯磺酸吡啶盐的改性,以提高酯化反应中的催化活性。这突出了其在有机合成中促进特定化学反应中的作用 (Wang、Liu、Xu 和 Gao,2013 年)。
7. 在 X 射线晶体学中的应用
- Smith 等人(1998 年)和 Stefanowicz 等人(2006 年)讨论了 (S)-(+)-5-(羟甲基)-2-吡咯烷酮对甲苯磺酸盐在 X 射线晶体学中的应用,有助于理解分子和晶体结构 (Smith、Cloutt、Lynch、Byriel 和 Kennard,1998 年; Stefanowicz、Jaremko、Jaremko 和 Lis,2006 年)。
安全和危害
作用机制
Target of Action
The primary targets of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonateIt’s known that p-toluenesulfonamides, a related group of compounds, are often used as protecting groups in organic synthesis . They can protect amines from unwanted reactions during the synthesis of complex molecules .
Mode of Action
The exact mode of action of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonateRelated compounds such as p-toluenesulfonamides are known to undergo various reactions including reduction, oxidation, and reactions with nucleophiles and electrophiles . These reactions can lead to changes in the molecular structure and properties of the compound.
Biochemical Pathways
The specific biochemical pathways affected by (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonateSodium sulfinates, which are related compounds, are known to be versatile building blocks for preparing many valuable organosulfur compounds through s–s, n–s, and c–s bond-forming reactions .
Action Environment
The action, efficacy, and stability of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of related compounds such as p-Toluenesulfonamides . Additionally, the presence of other chemicals, temperature, and light conditions can also influence the compound’s action and stability.
属性
IUPAC Name |
[(2S)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHHZJURKRFX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965966 | |
| Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate | |
CAS RN |
51693-17-5 | |
| Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)
![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)
![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)
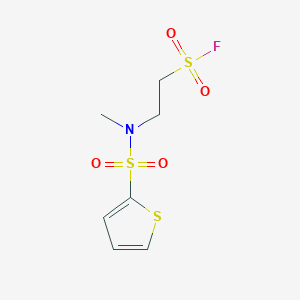
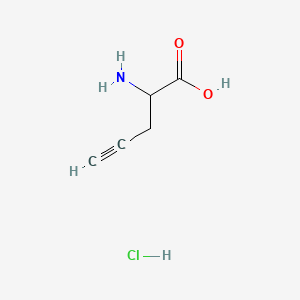
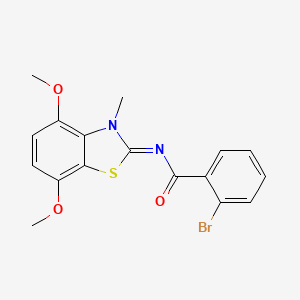
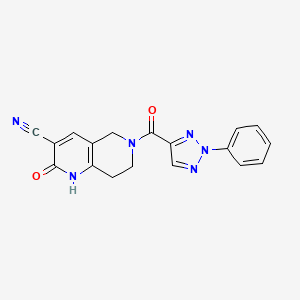
![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)
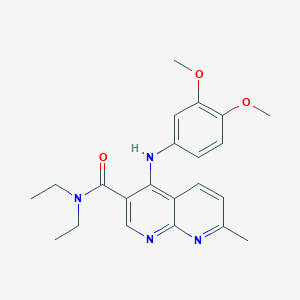

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)
![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)
